Synphos

Description

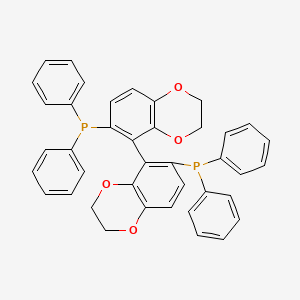

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[5-(6-diphenylphosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32O4P2/c1-5-13-29(14-6-1)45(30-15-7-2-8-16-30)35-23-21-33-39(43-27-25-41-33)37(35)38-36(24-22-34-40(38)44-28-26-42-34)46(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-24H,25-28H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMCOFXEPNHXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2C3=C(C=CC4=C3OCCO4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Modifications of Synphos Ligand Systems

Laboratory-Scale Synthesis of Synphos

The laboratory-scale synthesis of the this compound ligand has been accomplished through multi-step procedures, typically starting from readily available materials like benzo-1,4-dioxane. acs.org

Key Synthetic Intermediates and Reaction Pathways (e.g., Ortholithiation-Iodination, Ullmann Reaction)

A common synthetic route to this compound involves a sequence of reactions including ortholithiation-iodination and Ullmann coupling. acs.orgresearchgate.netncl.ac.ukacs.org

The synthesis often begins with the bromination of benzo-1,4-dioxane. acs.org This is followed by lithiation via lithium-halogen exchange and subsequent reaction with chlorodiphenylphosphine, which after oxidation yields a phosphine (B1218219) oxide intermediate. acs.org

A crucial step is the dimerization of this intermediate, often achieved through an ortholithiation-iodination sequence followed by an Ullmann reaction. acs.orgresearchgate.netncl.ac.ukacs.org Ortholithiation of the phosphine oxide intermediate, typically using a strong base like n-butyllithium or t-butyllithium at low temperatures, generates a lithiated species. acs.orgresearchgate.net Subsequent reaction with iodine introduces an iodo group ortho to the phosphine oxide moiety. researchgate.netncl.ac.ukacs.org The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is then employed to dimerize the iodinated intermediate, forming the biaryl core of the ligand as a bis(phosphine oxide). acs.orgresearchgate.netncl.ac.ukacs.orgorganic-chemistry.org This method is considered a new and efficient route to 2,2'-bis(phosphinoyl)-substituted biphenyl (B1667301) systems. researchgate.netacs.org

Enantiomeric Resolution Strategies for this compound Precursors

Since the Ullmann coupling of the iodinated precursors typically yields a racemic mixture of the bis(phosphine oxide), enantiomeric resolution is a necessary step to obtain the enantiomerically pure this compound ligand. acs.orgacs.orgresearchgate.net

Classical resolution strategies are often employed for the separation of enantiomers of phosphine oxides. mdpi.com For this compound bis(phosphine oxide), resolution has been achieved using chiral resolving agents such as O,O'-dibenzoyltartaric acid. acs.org The different solubility properties of the diastereomeric salts formed between the racemic bis(phosphine oxide) and the chiral acid allow for their separation. mdpi.comub.edu Following separation, treatment with a base liberates the enantiomerically enriched phosphine oxide. mdpi.comub.edu

After obtaining the enantiomerically pure bis(phosphine oxide), the phosphine oxide groups are typically reduced to the phosphine to furnish the active this compound ligand. researchgate.netncl.ac.ukorgsyn.org

Scale-Up Development and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to larger-scale production of this compound involves significant process development and optimization to ensure efficiency, cost-effectiveness, and consistency. acs.orgresearchgate.netacs.orgsynsmart.inasischem.comasianpharmtech.compharmtech.com

Process optimization in chemical manufacturing aims to identify and control critical process parameters (CPPs) that affect product quality and yield. asianpharmtech.compharmtech.com Techniques such as Design of Experiments (DoE) and Statistical Process Control (SPC) can be utilized to understand the impact of various parameters and define acceptable ranges for consistent production. asianpharmtech.compharmtech.com While specific detailed data on this compound scale-up optimization parameters are not extensively detailed in the search results, the general principles of process optimization in pharmaceutical manufacturing, which include route scouting, selection of cost-effective reagents, and optimization of reaction conditions (e.g., temperature, pressure, reaction time), are applicable to the efficient production of complex ligands like this compound. synsmart.inasischem.comasianpharmtech.compharmtech.com

Studies have shown that a scale-up route relying on the ortholithiation/iodination sequence and subsequent Ullmann reaction can provide access to enantiopure this compound with global yields in the range of 34-40% from the brominated precursor. acs.org

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are driven by the desire to tune the electronic and steric properties of the ligand to optimize performance in specific catalytic applications. researchgate.netacs.orgorganic-chemistry.orgresearchgate.net Modifications are typically made to the phosphine groups or the biaryl backbone.

Electronically Modulated this compound Ligands (e.g., p-CF3-Synphos, 3,5-diCF3-Synphos)

Electronically modulated this compound ligands are designed to alter the electron density at the phosphorus centers, which can influence their interaction with metal centers and their catalytic activity. organic-chemistry.orgnih.gov Introducing electron-withdrawing or electron-donating groups on the phenyl rings attached to the phosphorus atoms is a common strategy. organic-chemistry.orgnih.gov

Examples include p-CF₃-Synphos and 3,5-diCF₃-Synphos, which feature trifluoromethyl groups on the phosphorus phenyl rings. organic-chemistry.orgnih.gov These trifluoromethyl groups are strongly electron-withdrawing, enhancing the π-acceptor ability and reducing the σ-donor ability of the phosphine ligand compared to the parent this compound. organic-chemistry.org Their electronic properties have been evaluated using techniques like ¹J(³¹P-¹⁷Se) coupling constants and carbonyl stretching frequencies, confirming their more π-acidic character. organic-chemistry.org

These electron-poor this compound analogues have shown high performance in Rh-catalyzed asymmetric conjugate addition reactions, achieving high yields and excellent enantioselectivities, in some cases outperforming the parent (R)-Synphos ligand. organic-chemistry.orgresearchgate.net

Sterically Modified this compound Ligands (e.g., TMG-Synphos)

Steric modifications to the this compound ligand involve altering the size and shape of the substituents around the phosphorus atoms or on the biaryl backbone. These changes can influence the binding pocket created by the ligand when coordinated to a metal center, thereby affecting substrate approach and enantioselectivity.

An example of a sterically modified this compound ligand is TMG-Synphos, which contains 3,5-bis(trimethylgermanyl)phenyl groups on the phosphorus atoms. researchgate.netresearchgate.netnih.govacs.org The incorporation of bulky trimethylgermanyl groups, which are based on a heavy main group element, is a strategy to enhance dispersion interactions between the ligand and the substrate. researchgate.netnih.gov

Hybrid Phosphine Ligand Architectures (e.g., Phosphine-Phosphoramidite)

Hybrid phosphine-phosphoramidite ligands represent a significant class of unsymmetrical bidentate phosphorus ligands that have shown excellent results in various asymmetric transformations dicp.ac.cntandfonline.comresearchgate.net. These ligands typically feature a phosphine moiety and a phosphoramidite (B1245037) moiety connected by a chiral backbone researchgate.netdicp.ac.cnnih.gov. The combination of these two different phosphorus functionalities allows for fine-tuning of the electronic and steric environment around the metal center, influencing catalytic performance dicp.ac.cnresearchgate.net.

The synthesis of hybrid phosphine-phosphoramidite ligands often involves modular approaches, allowing for systematic variation of different parts of the ligand structure nih.govacs.org. For instance, a series of hybrid phosphine-phosphoramidite ligands has been synthesized from chiral BINOL (1,1'-bi-2-naphthol) or NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) backbones nih.gov. These syntheses typically proceed in moderate yields nih.gov. Another approach involves the reaction of monomagnesiated or dilithiated reagents with chlorophosphines or chlorophosphites acs.orgwikipedia.org. A modular three-step sequence has been established for the synthesis of certain hybrid SEGPHOS-type ligands, involving the installation of different phosphine subunits acs.org.

Detailed research findings highlight the effectiveness of these hybrid ligands in various asymmetric catalytic reactions. For example, hybrid phosphine-phosphoramidite ligands derived from BINOL or NOBIN have been successfully applied in Rh-catalyzed asymmetric hydroformylations of styrene (B11656) derivatives, vinyl acetate (B1210297) derivatives, and allyl cyanide nih.gov. High regio- and enantioselectivities have been achieved in these reactions nih.gov. Systematic structural variations in these ligands have demonstrated that the steric factor on the phosphoramidite moiety can significantly influence the performance of the ligand nih.gov.

Unsymmetrical hybrid chiral ferrocenyl phosphine-phosphoramidite ligands have also been explored in Cu-catalyzed asymmetric 1,4-reduction of β-aryl substituted α,β-unsaturated esters researchgate.net. Studies have shown that the ligand bearing specific central, planar, and axial chiralities can provide optimal performance researchgate.net.

Another class of hybrid ligands involves spirocyclic phosphoramidite scaffolds researchgate.net. Unsymmetrical hybrid chiral diphosphorus (B173284) ligands featuring such scaffolds have been developed and applied in iridium-catalyzed asymmetric hydrogenation of imines, yielding optically active amines with high enantioselectivities researchgate.net.

The design of these hybrid ligands often considers the interplay of different elements of chirality and the influence of steric and electronic properties on catalytic activity and selectivity pnas.orgresearchgate.netnih.gov. Molecular modeling has proven to be a valuable tool in quantifying structural parameters, such as the dihedral angle of the biaryl skeleton, which are known to affect the interaction between the ligand and the substrate pnas.org.

The development of hybrid phosphine-phosphoramidite ligands underscores the ongoing efforts to design highly efficient and selective catalysts for asymmetric synthesis by combining the strengths of different phosphorus donor groups dicp.ac.cntandfonline.comresearchgate.net.

Data Tables

Research findings on the application of hybrid phosphine-phosphoramidite ligands demonstrate varying degrees of success depending on the specific ligand structure, metal catalyst, and substrate. The following table presents representative data from studies involving hybrid phosphine-phosphoramidite ligands in asymmetric catalysis.

| Ligand Type (Backbone) | Metal Catalyst | Reaction Type | Substrate Examples | Key Results (Yield, ee, regioselectivity) | Reference |

| Phosphine-Phosphoramidite (BINOL/NOBIN) | Rh | Asymmetric Hydroformylation | Styrene derivatives, Vinyl acetate derivatives, Allyl cyanide | High regio- and enantioselectivities (up to 99% ee) | nih.gov |

| Phosphine-Phosphoramidite (Ferrocene-based) | Cu | Asymmetric 1,4-reduction | β-aryl substituted α,β-unsaturated esters | Best performance with specific chirality combination | researchgate.net |

| Phosphine-Phosphoramidite (Spirocyclic) | Ir | Asymmetric Hydrogenation of Imines | Various imines | High yields (>99%) and excellent enantioselectivities (>99% ee) | researchgate.net |

This table illustrates the diverse applications and the high levels of stereocontrol achievable with different hybrid phosphine-phosphoramidite ligand systems.

Stereoelectronic Characteristics and Conformational Analysis of Synphos

Atropisomerism and C2-Symmetry in Synphos Ligand Scaffolds

This compound is characterized by its atropisomeric biphenyl (B1667301) backbone. researchgate.net Atropisomerism arises from restricted rotation around the bond connecting the two phenyl rings, leading to the existence of stable stereoisomers (enantiomers) that can be isolated. thieme-connect.comsnnu.edu.cn This axial chirality is a critical feature that distinguishes this compound and other biaryl diphosphine ligands.

The this compound ligand scaffold possesses C2-symmetry. sciengine.comtcichemicals.com This means that the molecule has a rotational axis passing through the center of the bond connecting the two aromatic rings, such that a 180-degree rotation around this axis interconverts the two phosphine (B1218219) groups and the two halves of the biaryl backbone. C2-symmetry in chiral ligands is often beneficial in asymmetric catalysis as it simplifies the number of possible diastereomeric transition states, potentially leading to higher enantioselectivity. sciengine.comtcichemicals.com The rigid C2-symmetric chiral environment provided by the ligand coordinated to a metal center is believed to be a key factor in chiral discrimination during catalysis. sciengine.com

Conformational Flexibility and Dihedral Angle Influences on Catalytic Performance

The conformational flexibility of a ligand, particularly the dihedral angle between the aromatic rings in the biaryl backbone, significantly impacts the steric environment around the metal center and the ligand's electronic properties. pnas.org Research has shown a correlation between the dihedral angle and enantioselectivity in asymmetric transformations. pnas.orgacs.org

Ligands with narrower dihedral angles are generally understood to provide enhanced steric interactions with coordinated substrates. pnas.org This increased interaction can lead to better chiral discrimination and, consequently, improved enantioselectivity. pnas.org Computational studies have been employed to calculate and compare the dihedral angles of different biaryl diphosphine ligands, including this compound. pnas.orgacs.org For example, the dihedral angle of the bi-1,3-benzodioxole system in Segphos (a related ligand with a similar backbone to this compound) in ruthenium complexes has been calculated to be approximately 65 degrees, which is significantly narrower than the corresponding angle in binaphthyl-based ligands like BINAP. Studies comparing this compound with ligands like BINAP and MeO-BIPHEP have investigated the relationship between dihedral angle and enantioselectivity in reactions such as ruthenium-catalyzed asymmetric hydrogenation. pnas.orgacs.org These studies suggest that phosphines with smaller dihedral angles can lead to higher selectivity in certain hydrogenation reactions. acs.org However, the relationship between dihedral angle and enantioselectivity is not always straightforward and can be influenced by other factors, including the electronic properties of the ligand and the nature of the substrate. pnas.org

Electronic Profiling of this compound and its Derivatives

The electronic properties of this compound and its derivatives play a crucial role in their interaction with the metal center and the substrate, thereby influencing catalytic activity and selectivity. pnas.orgresearchgate.netnih.gov These properties include their sigma-donation and pi-backdonation capabilities, as well as the electronic effects of substituents on the ligand scaffold. pnas.orglibretexts.orgsemanticscholar.org

Sigma-Donation and Pi-Backdonation Properties in Metal Coordination

Phosphine ligands like this compound are known to act as sigma-donors and pi-acceptors in metal complexes. libretexts.orgunt.edulibretexts.org The phosphorus atom can donate its lone pair of electrons to the metal center, forming a sigma bond. libretexts.orgunt.edulibretexts.org Additionally, there can be pi-backdonation from filled metal d-orbitals into the empty pi-antibonding orbitals (π*) of the ligand or into molecular orbitals formed by the combination of phosphorus d-orbitals and P-R sigma-antibonding orbitals. libretexts.orglibretexts.orguleth.ca This backbonding strengthens the metal-ligand bond and can influence the electron density on the metal center, affecting its reactivity. libretexts.orglibretexts.org

Impact of Substituent Electronic Effects (e.g., Trifluoromethyl Groups) on Catalysis

The electronic effects of substituents on the this compound scaffold or its derivatives can significantly impact catalytic performance. Electron-withdrawing groups, such as trifluoromethyl (CF3) groups, can alter the electron density on the phosphorus atoms and the metal center, influencing the ligand's coordination behavior and the catalyst's reactivity. mit.edunih.govacs.org

Studies on related ligands and substrates have shown that electron-deficient imines, for example, can react more readily in certain catalytic transformations. nih.gov The presence of electron-withdrawing groups like CF3 can enhance the electrophilicity of a substrate or influence the electronic character of the ligand, thereby affecting the reaction pathway and selectivity. acs.org While direct studies specifically on trifluoromethyl-substituted this compound derivatives were not extensively detailed in the search results, research on other phosphine ligands and trifluoromethylated substrates highlights the general principle that such substituents can have a notable impact on both reactivity and enantioselectivity due to their electronic influence. mit.edunih.govacs.orgethz.ch The electronic effects can be complex and depend on the specific reaction and the position of the substituent. acs.org

Steric Profiling and Ligand-Substrate Interactions

Steric factors, which relate to the size and shape of the ligand and how it occupies space around the metal center, are paramount in asymmetric catalysis. The steric environment created by the chiral ligand dictates how the substrate approaches the metal center and undergoes transformation, ultimately influencing enantioselectivity. nih.govuleth.cawikipedia.org

Steric Bulk and Hindrance in the Chiral Environment

The steric bulk and hindrance provided by the this compound ligand are crucial for creating a defined chiral environment around the coordinated metal. nih.gov The presence of bulky substituents on the phosphorus atoms or the biaryl backbone can restrict the access of the substrate to the metal center, forcing it to approach from a specific direction and thus favoring the formation of one enantiomer over the other. nih.govacs.org

Role of Noncovalent Interactions (e.g., London Dispersion) in Stereocontrol

The stereochemical outcome of asymmetric catalytic reactions mediated by chiral ligands like this compound is significantly influenced by the intricate interplay of steric and electronic factors within the catalytic complex's transition state. While traditional models often emphasize steric repulsion and electronic effects, the role of noncovalent interactions, including London dispersion forces and C-H/π interactions, is increasingly recognized as crucial for fine-tuning stereocontrol. escholarship.orgresearchgate.neticm.edu.plcolab.wsresearchgate.netescholarship.orgacs.org

This compound is an atropisomeric diphosphine ligand characterized by its specific molecular architecture, including a biaryl backbone that allows for restricted rotation and thus atropisomerism. researchgate.netthieme-connect.comias.ac.inpnas.org A key stereoelectronic feature of this compound, shared with related ligands like SEGPHOS and DIFLUORPHOS, is the dihedral angle between the aromatic planes of the biaryl unit. researchgate.net Studies comparing this compound to other ligands such as BINAP and MeO-BIPHEP have indicated that this compound possesses a relatively narrow dihedral angle. researchgate.net This narrower angle can lead to a more confined chiral environment around the metal center when this compound is coordinated as a ligand. researchgate.net

In such confined spaces, noncovalent interactions become particularly significant. London dispersion forces, arising from instantaneous fluctuations in electron distribution, are ubiquitous attractive forces that increase with the size and proximity of interacting groups. icm.edu.plcolab.ws C-H/π interactions, another type of noncovalent attraction, occur between C-H bonds and electron-rich π systems, such as aromatic rings. escholarship.orgresearchgate.netresearchgate.net

These noncovalent interactions can influence the conformational preferences of the ligand and the bound substrate within the transition state. researchgate.netescholarship.org By providing stabilizing or destabilizing contributions, they can lower the energy of one diastereomeric transition state relative to others, thereby dictating the enantioselectivity of the reaction. researchgate.netresearchgate.net For instance, favorable London dispersion interactions between the substituents on the this compound ligand and specific parts of the prochiral substrate in one transition state can lead to its preferential formation and the production of a particular enantiomer. researchgate.netresearchgate.net

Mechanistic Investigations of Synphos Mediated Catalytic Reactions

Elucidation of Catalytic Cycles and Identification of Active Species

Elucidating the catalytic cycle involves identifying the sequence of elementary steps that regenerate the active catalyst while transforming the substrates into products rsc.org. The active species in a catalytic reaction is the highly reactive intermediate that directly participates in the bond-forming or bond-breaking events rsc.org. Identifying these fleeting species can be challenging but is essential for understanding the mechanism rsc.org.

In homogeneous catalysis, the active species is often generated from a more stable precatalyst rsc.org. For instance, neutral rhodium complexes like [Rh(diphosphine)(µ2-Cl)]2, often generated in situ from diolefin complexes and the desired diphosphine, can serve as precatalysts for various processes rsc.org. The actual active catalyst is then formed through an activation process, which might involve the displacement of labile ligands rsc.org.

Studies have shown that the nature of the active species can be solvent-dependent. For example, when [Rh(COD)(µ2-Cl)]2 reacts with SEGPhos (a related diphosphine ligand) in THF, the desired species, [Rh(SEGPhos)(µ2-Cl)]2, is produced. However, in DCM, an additional monomeric cationic species is formed where the rhodium center is coordinated by two SEGPhos molecules and chloride as a possible counterion researchgate.net. This highlights the influence of the reaction environment on the formed catalytic species.

In some iridium-catalyzed hydrogenations, a sixteen-electron intermediate is thought to be the active catalytic species, coordinating the substrate and facilitating hydride transfer rsc.org. Catalytically competent cyclometallated iridium-PhanePhos complexes have also been identified in allene-fluoral reductive coupling and related carbonyl additions nih.gov.

Techniques like in-situ high-pressure NMR spectroscopy have been employed to study catalytic systems and identify active species, sometimes revealing mechanisms involving deorthometalation rather than reductive elimination researchgate.net. Mass spectrometry experiments can also trap key intermediates, providing insights into the reaction mechanism rsc.org.

Kinetic Studies and Determination of Rate-Determining Steps

Identifying the RDS can be achieved through various experimental and theoretical methods, including reaction progress kinetic analysis (RPKA), in situ spectroscopy (FT-IR, UV-vis), reaction calorimetry, and kinetic isotope effect experiments epfl.ch.

For example, in the rhodium-catalyzed intramolecular hydroacylation of ketones using [Rh((R)-DTBM-SEGPHOS)]BF4, kinetic isotope effects and Hammett plot studies supported that ketone insertion is the turnover-limiting step nih.gov. Detailed kinetic experiments comparing different ligands, such as dppp (B1165662) and (R)-DTBM-SEGPHOS, revealed differences in catalyst activation and inhibition nih.gov.

Kinetic analysis can also help distinguish between different proposed mechanistic models epfl.ch. If a reactant appears in the rate equation, it is likely involved in the rate-determining step savemyexams.com.

Transition State Analysis and Origins of Enantioselectivity

Enantioselectivity in Synphos-catalyzed reactions arises from the preferential formation of one enantiomer over the other due to the chiral environment created by the ligand wikipedia.org. Transition state analysis, often utilizing computational methods like Density Functional Theory (DFT), is a powerful tool for understanding the origins of this enantioselectivity acs.org. By modeling the transition states leading to different enantiomeric products, researchers can identify the interactions that stabilize the transition state of the major product and destabilize that of the minor product acs.org.

Steric Control in Chiral Induction

Steric interactions between the chiral ligand and the substrate play a significant role in asymmetric induction wikipedia.orgpsu.edu. The spatial arrangement of bulky groups on the ligand can direct the approach of the substrate to the metal center, favoring a specific orientation in the transition state that leads to the desired enantiomer psu.eduresearchgate.net.

Ligands with narrower dihedral angles can provide enhanced steric interactions with coordinated substrates, leading to improved enantioselectivity . The size and position of substituents on the ligand's aryl rings can also influence steric hindrance in the transition state psu.edu. Studies have shown that larger, sterically hindered bisphosphine ligands can be crucial for controlling enantioselectivity nih.gov.

Electronic Control of Stereoselection

Electronic effects of the ligand can also influence stereoselection kyushu-u.ac.jpicm.edu.pl. The electron density at the phosphorus atoms, modulated by substituents on the aryl rings, can affect the interaction between the metal center, the ligand, and the substrate in the transition state psu.eduicm.edu.pl. Electron-rich bisphosphines can create active and selective catalysts icm.edu.pl. While steric effects are often dominant, subtle electronic perturbations can also play a role in determining enantioselectivity icm.edu.plwiley-vch.de. For example, unexpected interactions between the carbonyl-oxygen lone pair and a metal d-orbital in the transition state have been revealed by computational studies nih.gov.

Influence of Substrate Structure and Ligand Cooperativity

Ligand cooperativity, where different parts of the ligand or additional ligands work together to influence catalysis, can also impact selectivity . This can involve secondary interactions between the catalyst and the substrate, or the involvement of other functional groups on the ligand nih.gov.

Investigation of Solvent Effects and Reaction Parameter Optimization

Studies have shown that catalyst efficiency and enantioselectivity are frequently highly sensitive to the nature of the solvent nih.gov. In some cases, changing the solvent can dramatically alter the enantioselectivity rsc.org. While some catalysts perform well across different solvents, others exhibit lower selectivity in the absence of solvent nih.gov.

Reaction parameter optimization involves systematically varying conditions such as temperature, pressure, catalyst loading, and reactant concentrations to achieve the best possible yield and enantioselectivity mdpi.comwhiterose.ac.uk. This process is often guided by mechanistic insights and can involve computational tools to predict reaction performance under different conditions mdpi.com. Solvent screening and the use of mixed solvents are common strategies for optimizing solvent effects catalysis.blog.

Applications of Synphos in Enantioselective Catalysis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. nih.gov Synphos has been successfully employed as a chiral ligand in combination with transition metals like ruthenium and iridium to catalyze the hydrogenation of a range of prochiral substrates. nih.govias.ac.in These catalytic systems have proven to be highly efficient for producing enantiomerically enriched molecules that are valuable intermediates in the pharmaceutical and fine chemical industries. ias.ac.in

Ruthenium complexes incorporating the this compound ligand are effective catalysts for the asymmetric hydrogenation of various prochiral compounds, including enamides, keto esters, and other functionalized substrates. nih.govnih.gov The catalyst is often prepared in situ from a ruthenium precursor and the this compound ligand. The stereoelectronic profile of this compound has been shown to deeply influence the enantioselectivities achieved in these reactions. nih.gov

The asymmetric hydrogenation of trisubstituted enamides using Ru-Synphos catalysts provides a practical and clean method for accessing chiral 2-aminotetralin derivatives. researchgate.net These reactions proceed under mild conditions, yielding the desired products in high isolated yields and with enantiomeric excesses (ee) up to 95%. The level of enantioselectivity is dependent on the substitution pattern of the aromatic ring and the nature of the amide moiety. researchgate.net

Table 1: Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation of Trisubstituted EnamidesThis table presents results for the hydrogenation of various enamides derived from 2-tetralones, highlighting the high yields and enantioselectivities achieved.| Substrate (Enamide) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| N-(5-methoxy-3,4-dihydronaphthalen-2-yl)acetamide | 98 | 95 |

| N-(7-methoxy-3,4-dihydronaphthalen-2-yl)acetamide | 99 | 92 |

| N-(3,4-dihydronaphthalen-2-yl)benzamide | 97 | 94 |

| Methyl (3,4-dihydronaphthalen-2-yl)carbamate | 99 | 90 |

Ruthenium-Synphos mediated asymmetric hydrogenation is a highly effective method for the stereoselective reduction of β-keto esters. nih.gov This reaction is crucial for generating chiral β-hydroxy esters, which are important building blocks in organic synthesis. researchgate.net The catalytic system has been successfully applied in the synthesis of complex natural products, such as the C15-C30 segment of dolabelide A, where it was used to generate multiple hydroxyl-bearing stereocenters with very high levels of enantio- and diastereoselectivity. nih.gov Hydrogenation of various β-keto esters can be performed efficiently at both atmospheric and higher pressures, allowing for the use of very low catalyst-to-substrate ratios. researchgate.net

Table 2: Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation of β-Keto EstersThis table showcases the effectiveness of the Ru-Synphos system in the hydrogenation of representative β-keto esters.| Substrate (β-Keto Ester) | Catalyst System | Pressure (bar) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Ethyl 4-chloroacetoacetate | [RuCl((R)-Synphos)]2(μ-Cl)3[NEt2H2] | 80 | >99 | 98 |

| Ethyl benzoylacetate | [RuBr2((R)-Synphos)] | 4 | 100 | 96 |

| Ethyl 4-benzyloxyacetoacetate | In situ prepared Ru-Synphos | 4 | 100 | 97 |

The application of Ru-Synphos catalysts extends to the asymmetric hydrogenation of a broad range of functionalized ketones and olefins. nih.govnih.gov The recognition capabilities of the Ru-Synphos complex for many ketones have been noted as superior to those observed with other common ligands like BINAP and MeO-BIPHEP. nih.gov This catalytic system has demonstrated its utility in the enantioselective hydrogenation of tetrasubstituted olefins, which are typically challenging substrates. For instance, it has been used in the large-scale preparation of key intermediates for pharmaceuticals.

Table 3: Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation of Ketones and OlefinsThis table provides examples of the versatility of the Ru-Synphos catalyst with various functionalized substrates.| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Methyl acetoacetate | Methyl 3-hydroxybutyrate | 100 | 99 |

| Acetophenone | 1-Phenylethanol | 100 | 97 |

| Dehydrodione (tetrasubstituted cyclopentenone) | Paradisone | - | High |

Iridium complexes, when paired with chiral diphosphine ligands like this compound, serve as highly effective catalysts for the asymmetric hydrogenation of nitrogen-containing heterocycles. ias.ac.in This methodology provides a direct and efficient route to enantiomerically enriched saturated N-heterocycles, which are key structural motifs in many biologically active compounds and pharmaceuticals. ias.ac.inresearchgate.net

The iridium-catalyzed asymmetric hydrogenation of quinoline and quinoxaline derivatives is a powerful strategy for synthesizing chiral tetrahydroquinolines and tetrahydroquinoxalines. ias.ac.inresearchgate.net The catalytic system, often generated from precursors like [Ir(COD)Cl]₂, can achieve excellent yields and enantioselectivities. ias.ac.in For instance, an initial investigation found that the [Ir(COD)Cl]₂/(S)-SynPhos/I₂ system could catalyze the transfer hydrogenation of 2-methylquinoline. dicp.ac.cn While other ligands were ultimately found to be superior for that specific transformation, the study highlighted the potential of iridium-diphosphine systems. dicp.ac.cn Subsequent research has shown that iridium catalysts are highly effective for the hydrogenation of a wide array of quinoxaline derivatives, affording biologically relevant 2-substituted-1,2,3,4-tetrahydroquinoxaline units in high yields and with good to excellent enantioselectivities. nih.gov

Table 4: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines and QuinoxalinesThis table illustrates the application of Iridium-diphosphine catalysts in the synthesis of chiral N-heterocycles.| Substrate | Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-Methylquinoline | (S)-SynPhos | (S)-2-Methyl-1,2,3,4-tetrahydroquinoline | Moderate | Moderate |

| 2-Phenylquinoline | (S)-MeO-BIPHEP | (S)-2-Phenyl-1,2,3,4-tetrahydroquinoline | 94 | 94 |

| 2-Methylquinoxaline | (S)-DIFLUORPHOS | (S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline | >99 | 88 |

| 2-Phenylquinoxaline | (S)-DIFLUORPHOS | (S)-2-Phenyl-1,2,3,4-tetrahydroquinoxaline | >99 | 95 |

Iridium-Catalyzed Hydrogenation for Chiral Amine Synthesis

Imines and Unfunctionalized Olefins

While this compound has been successfully employed in a range of enantioselective transformations, its application in the catalytic asymmetric reactions of imines and unfunctionalized olefins is not extensively documented in the reviewed literature. The focus of this compound applications has predominantly been on substrates with coordinating functional groups that can effectively interact with the metal center to achieve high levels of stereocontrol.

Rhodium-Catalyzed Hydrogenation

Rhodium complexes incorporating this compound and its derivatives have been recognized for their high catalytic performance in asymmetric hydrogenation reactions. These catalytic systems have been effectively used for the reduction of various prochiral olefins to furnish chiral products with high enantiomeric excess.

Dehydroamino Acids and Acylamino Acrylates

The rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives and acylamino acrylates is a cornerstone of enantioselective catalysis, providing access to chiral amino acids and their derivatives. While a broad range of chiral phosphine (B1218219) ligands have been successfully utilized in these reactions, specific data detailing the performance of the parent this compound ligand remains limited in the surveyed literature. However, the general success of atropisomeric diphosphines in this area suggests that this compound-rhodium complexes would be competent catalysts. For instance, related chiral mixed phosphorus/sulfur ligands have been shown to be highly effective in the rhodium-catalyzed hydrogenation of α-acylaminoacrylates, achieving high enantioselectivities in the range of 89-97% ee.

Itaconic Acids and Enol Acetates

Asymmetric Carbon-Carbon Bond Forming Reactions

This compound and its analogues have proven to be particularly effective ligands in promoting asymmetric carbon-carbon bond-forming reactions, enabling the construction of chiral molecules with high fidelity.

Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids

A significant application of this compound analogues is in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. Specifically, electron-deficient this compound analogues have been shown to afford the corresponding 1,4-addition products in high yields and excellent enantioselectivities. mdma.chresearchgate.net

One notable example is the use of the (R)-3,5-diCF3-SYNPHOS ligand in the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to nonsubstituted maleimide substrates. mdma.chresearchgate.net This reaction provides a direct route to enantioenriched 3-substituted succinimide units, which are of significant biological interest. The protocol has been shown to produce these valuable compounds in high yields with good to excellent enantiomeric excess (ee), reaching up to 93% ee. Furthermore, the enantiopurity of the products can often be enhanced to over 99% ee through a single crystallization. mdma.chresearchgate.net

Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to N-Benzylmaleimide using (R)-3,5-diCF3-SYNPHOS

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 3 | Toluene/H2O (9:1) | 18 | 90 | 93 |

| 2 | 1 | Toluene/H2O (9:1) | 24 | 85 | 92 |

Data compiled from studies on the application of electron-deficient this compound analogues. mdma.chresearchgate.net

The use of these electron-deficient this compound analogues has also been extended to the conjugate addition of boronic acids to other α,β-unsaturated ketones, achieving yields of up to 92% and enantiomeric excesses of up to 99%. mdma.chresearchgate.net

Copper-Catalyzed Asymmetric Hydroboration of Alkenes

The copper-catalyzed asymmetric hydroboration of alkenes is a powerful method for the synthesis of chiral organoboranes, which are versatile intermediates in organic synthesis. While various chiral phosphine ligands have been successfully employed in this reaction, the specific application of the this compound ligand is not prominently featured in the reviewed scientific literature. Mechanistic studies on copper-catalyzed asymmetric hydroboration have often highlighted the effectiveness of other ligands such as DTBM-SEGPHOS and SEGPHOS.

Synthetic Applications Towards Biologically Relevant Molecules and Fine Chemicals

The atropisomeric diphosphine ligand this compound has demonstrated significant utility in the enantioselective synthesis of valuable chiral compounds, particularly through ruthenium-catalyzed asymmetric hydrogenation reactions. A notable application is in the practical synthesis of the potent and selective β3-adrenergic receptor agonist SR58611A, a compound of considerable interest in medicinal chemistry.

The key step in the synthesis of enantiomerically pure SR58611A involves the asymmetric hydrogenation of specifically designed trisubstituted enamides derived from 2-tetralones. dntb.gov.ua Researchers have developed a practical and clean method utilizing a Ru-SYNPHOS catalytic system to achieve this transformation with high efficiency and stereoselectivity.

This method provides access to crucial chiral 2-aminotetralin derivatives, which are the core structural components of SR58611A. The reaction proceeds under mild conditions, affording the desired chiral amines in high isolated yields and with excellent enantiomeric excesses (ee). The effectiveness of the Ru-SYNPHOS catalyst is influenced by the substitution pattern on the aromatic ring of the enamide and the nature of the amide moiety. For the synthesis of the direct precursor to SR58611A, this catalytic system has proven to be highly effective, achieving an enantiomeric excess of up to 95%. dntb.gov.ua

The table below summarizes the results of the Ru-SYNPHOS catalyzed asymmetric hydrogenation of various N-acetyl enamides derived from substituted 2-tetralones, showcasing the catalyst's performance in generating the chiral amine precursors.

Performance of Ru-SYNPHOS in Asymmetric Hydrogenation of Enamides for SR58611A Precursors

| Enamide Substrate (Substitution on Tetralone Ring) | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Unsubstituted | R | 94 | 95 |

| 7-Methoxy | R | 95 | 94 |

| 7-Chloro | R | 92 | 95 |

| 6,7-Dimethoxy | R | 93 | 92 |

This efficient and highly enantioselective method underscores the value of the this compound ligand in constructing complex, biologically active molecules and serves as a key example of its application in the fine chemical and pharmaceutical industries.

Computational and Theoretical Approaches to Synphos Ligand Design and Catalysis

Molecular Modeling and Force Field Calculations for Conformational Analysis

Molecular modeling and force field calculations are fundamental to understanding the three-dimensional structure and conformational flexibility of chiral ligands like Synphos. These computational techniques provide insights into the steric properties of the ligand, which are crucial for enantioselectivity in asymmetric catalysis.

One of the key steric parameters for atropisomeric bisphosphine ligands, including this compound, is the dihedral angle of the biaryl backbone. This angle dictates the geometry of the chelate ring formed upon coordination to a metal center and, consequently, the chiral environment around the metal. Molecular mechanics calculations have been employed to determine these structural features for this compound and to compare it with other widely used ligands such as BINAP and MeO-BIPHEP. chemrxiv.org

These calculations reveal that this compound possesses a narrower dihedral angle compared to BINAP and MeO-BIPHEP. chemrxiv.org This structural characteristic is believed to be advantageous in certain asymmetric reactions, such as hydrogenation, by creating a more defined and rigid chiral pocket. The conformational space of bisphosphine-metal complexes can be systematically explored using automated workflows, which generate and filter a multitude of possible conformations to identify the most energetically accessible ones. researchgate.net While a specific, extensive conformational analysis of a this compound-metal complex using such a workflow has not been detailed in the cited literature, the methodology is directly applicable. For instance, a palladium-π-allyl complex is often used as a representative model to assess the conformational landscape of bisphosphine ligands. researchgate.net

The results from these conformational analyses can be used to generate databases of steric and electronic features for a wide range of bisphosphine ligands. researchgate.net These features, in turn, can be used to build predictive models for catalyst performance, aiding in the selection of the optimal ligand for a specific transformation. The table below illustrates a comparative view of dihedral angles obtained from molecular mechanics, which is a critical output of conformational analysis.

| Ligand | Calculated Dihedral Angle (°) |

| This compound | Narrower than BINAP and MeO-BIPHEP |

| BINAP | ~73.5° |

| MeO-BIPHEP | ~68.6° |

| DIFLUORPHOS | Narrowest of the series |

| Data sourced from a comparative study by Genet et al., highlighting the steric properties of this compound. chemrxiv.org |

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating the intricate details of catalytic reaction mechanisms. For reactions catalyzed by transition metal complexes of chiral phosphine (B1218219) ligands like this compound, DFT calculations can elucidate the energetics of the entire catalytic cycle, identify key intermediates and transition states, and explain the origins of enantioselectivity.

While a specific DFT study detailing the entire catalytic cycle for a this compound-catalyzed reaction is not available in the provided search results, numerous studies on closely related systems demonstrate the approach. For example, DFT has been extensively used to study the mechanism of Rh-diphosphine catalyzed hydrogenation of enamides and related substrates. researchgate.netplos.org These studies have revealed that the reaction often proceeds via Rh-dihydride intermediates, and the enantioselection is determined at the step of the formation of hexacoordinated Rh(III) complexes involving the bisphosphine ligand, dihydride, and the substrate. whiterose.ac.uk

Applying this methodology to a Rh-Synphos catalyzed hydrogenation would involve:

Geometry Optimization: Calculating the structures of all reactants, intermediates, transition states, and products.

Energy Calculations: Determining the relative free energies of all stationary points on the potential energy surface to map out the reaction pathway.

Enantioselectivity Analysis: Comparing the energy barriers of the transition states leading to the (R) and (S) products. The difference in these activation energies (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the reaction.

DFT studies on other phosphine-catalyzed reactions, such as the ring-opening of cyclopropyl (B3062369) ketones, have successfully identified the most favorable reaction pathways and explained the observed chemoselectivity by analyzing structural and electronic effects. rsc.org Similar insights could be gained for reactions involving this compound, providing a deeper understanding of its catalytic behavior.

Computational Prediction and Rational Design of Advanced this compound Ligands

A significant advantage of computational chemistry is its ability to predict the properties of novel molecules before their synthesis, enabling the rational design of advanced ligands with improved catalytic performance. This in silico approach can save considerable time and resources in the laboratory.

The design of advanced this compound ligands would likely follow a data-driven approach. This involves establishing a quantitative structure-activity relationship (QSAR) where the performance of a series of ligands in a particular reaction is correlated with their computed steric and electronic descriptors. nih.gov For instance, the electronic properties of this compound have been profiled and compared to other ligands by measuring the carbonyl stretching frequency of [RhCl(P*P)(CO)] complexes using IR spectroscopy, which can be correlated with computational models. chemrxiv.org

The process for designing an advanced this compound ligand would typically involve:

Scaffold Modification: Proposing virtual modifications to the this compound backbone or the substituents on the phosphorus atoms.

Property Calculation: Using computational methods like DFT to calculate key descriptors for the virtual ligands, such as dihedral angles, bite angles, and electronic parameters (e.g., HOMO-LUMO gap, partial charges).

Performance Prediction: Using an established QSAR model to predict the catalytic activity and enantioselectivity of the designed ligands.

Synthesis and Testing: Prioritizing the most promising candidates for synthesis and experimental validation.

This approach has been successfully applied to the design of other chiral phosphine ligands. For example, a data-driven approach was used to develop a novel N-protected Xiao-Phos ligand for the Ni-catalyzed enantioselective Suzuki–Miyaura cross-coupling reaction. rsc.org A similar strategy could be employed to create "next-generation" this compound ligands tailored for specific challenging catalytic transformations.

Energy Decomposition Analysis in Understanding Catalytic Efficiency and Selectivity

Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between two molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, orbital interactions (charge transfer), and dispersion forces. researchgate.net In the context of catalysis with this compound, EDA can provide profound insights into the nature of the interactions between the this compound-metal complex and the substrate in the transition state, thereby explaining the origins of catalytic efficiency and selectivity.

While a specific EDA study on a this compound-catalyzed reaction is not present in the search results, the application of this method to other catalyst systems highlights its potential. For example, EDA has been used to understand how non-covalent interactions, such as anion-π, London dispersion, and electrostatic interactions, influence selectivity in flexible catalyst systems. researchgate.net

Typical Components of Energy Decomposition Analysis:

| Energy Component | Description |

| ΔEelstat | The classical electrostatic interaction between the unperturbed charge distributions of the fragments. |

| ΔEPauli | The destabilizing Pauli repulsion arising from the interaction of occupied orbitals of the fragments. |

| ΔEorb | The stabilizing orbital interaction energy, which includes charge transfer and polarization. |

| ΔEdisp | The dispersion energy, which accounts for long-range electron correlation effects (van der Waals interactions). |

By comparing the EDA results for the transition states leading to the major and minor enantiomers, one can pinpoint the specific non-covalent interactions responsible for the observed enantioselectivity. nih.gov For instance, it might be found that a specific C-H/π interaction or a stabilizing dispersion interaction is more pronounced in the favored transition state, providing a clear rationale for the stereochemical outcome and offering valuable guidance for future catalyst design.

Advanced Topics and Future Directions in Synphos Research

Immobilization Strategies for Synphos-Based Catalysts

The immobilization of homogeneous catalysts, such as those based on this compound, onto solid supports is a key strategy to address challenges related to separation and reusability in chemical processes. While homogeneous catalysts typically offer high activity and selectivity, their recovery from reaction mixtures can be difficult and costly, limiting their industrial application and posing environmental concerns due to potential metal contamination in products. seppure.comrsc.orgunirc.it Immobilization aims to combine the benefits of homogeneous catalysis, such as well-defined active sites and high dispersion, with the practical advantages of heterogeneous catalysis, including ease of separation and recyclability. seppure.comunirc.ithidenanalytical.com

Development of Supported Homogeneous Catalysts for Enhanced Reusability and Sustainability

Developing supported homogeneous catalysts involves anchoring the catalytically active this compound-metal complex onto an inert solid support. Various support materials, both organic (e.g., polymers) and inorganic (e.g., silica, metal oxides, carbon supports), have been explored for catalyst immobilization. rsc.orgnih.govuni-regensburg.de The choice of support and immobilization strategy significantly influences the performance, stability, and reusability of the resulting heterogeneous catalyst. dp.techu-bordeaux.fr Successful immobilization can lead to robust and highly recyclable catalytic systems, reducing the need for fresh catalyst in each reaction cycle and thereby improving the economic and environmental sustainability of the process. seppure.comnih.gov For instance, some immobilized catalysts have demonstrated consistent excellent results in terms of yield and enantioselectivity over multiple recycling runs without the need for reactivation. nih.gov

Impact of Immobilization on Catalytic Performance and Stereoselectivity

Immobilization can have a significant impact on both the catalytic activity and stereoselectivity of this compound-based catalysts. The nature of the support material, the method of attachment, and the linker used to tether the catalyst to the support can all influence the local environment around the active site. dp.techu-bordeaux.fr This can affect substrate diffusion, access to the active site, and the conformational flexibility of the ligand, potentially altering the catalyst's performance compared to its homogeneous counterpart. mdpi.com While some immobilization strategies may lead to a loss of activity or selectivity, proper selection and optimization of the support and immobilization technique can result in supported chiral catalysts with enhanced activity, stability, and enantioselectivity. rsc.orgrsc.org Evaluating the influence of the backbone modification and solid support separately can help in designing more efficient catalytic systems. nih.gov

Exploration of this compound in Novel Asymmetric Transformations

This compound and its derivatives have been explored in a range of asymmetric transformations beyond their initial use in hydrogenation. wikipedia.orgbohrium.com The development of new chiral ligands, including atropisomeric bisphosphines like this compound and DIFLUORPHOS, has been crucial for advancing asymmetric synthesis. bohrium.comresearchgate.net These ligands, often in combination with transition metals like ruthenium, rhodium, and iridium, are utilized in enantioselective transformations to produce chiral compounds important in the pharmaceutical and fine chemical industries. bohrium.comresearchgate.netchinesechemsoc.org Research continues to explore the application of this compound-based catalysts in novel asymmetric reactions, contributing to the development of efficient and selective routes to valuable chiral molecules. mdpi.com For example, Ru-SYNPHOS catalysts have been used in the asymmetric hydrogenation of trisubstituted enamides, providing access to chiral 2-aminotetralins derivatives with high enantiomeric excesses. researchgate.net

Industrial Implementation and Sustainable Catalysis with this compound

The industrial implementation of catalytic processes utilizing ligands like this compound is driven by the need for more efficient, cost-effective, and environmentally friendly synthetic methods. wiley.comamazon.com Homogeneous asymmetric hydrogenation, often employing chiral diphosphine ligands, is a powerful method for producing enantiomerically pure compounds on an industrial scale. bohrium.com The transition from stoichiometric reagents to catalytic routes is a key aspect of developing greener chemical processes. wiley.comamazon.com

Economic and Environmental Impact of this compound-Enabled Processes

This compound-enabled catalytic processes can offer significant economic and environmental benefits. By enabling reactions to proceed with high efficiency and selectivity, they can reduce energy consumption, minimize waste generation, and lower production costs. longdom.org The ability to synthesize products with higher yields and purity also contributes to reduced material usage and less downstream purification. longdom.org Furthermore, the development of recyclable this compound-based catalysts through immobilization strategies can drastically improve the environmental and economic performance of catalytic reactions by reducing the need for fresh catalyst and minimizing the environmental impact associated with catalyst disposal. seppure.comhidenanalytical.comnih.gov

Recovery and Recycling of Phosphorus Resources in this compound Catalysis

While this compound is a phosphorus-containing ligand, the primary focus in the context of "Recovery and Recycling of Phosphorus Resources" often relates to the broader environmental challenge of phosphorus sustainability, particularly the recovery and recycling of phosphate (B84403) from waste streams like sewage sludge for use as fertilizer, as natural reserves of high-grade rock phosphate are limited. mdpi.comspringerprofessional.deeasymining.comragnsells.com However, the efficient recovery and recycling of the phosphorus-containing this compound ligand itself from spent catalytic systems is also crucial for the economic viability and environmental sustainability of this compound-catalyzed processes. This aligns with the broader goal of maximizing resource utilization and minimizing waste in the chemical industry. longdom.org Strategies for recovering homogeneous catalysts, including phosphorus-containing ligands, from reaction mixtures are an active area of research, with techniques such as liquid/liquid biphasic systems and nanofiltration being explored. rsc.org

Q & A

Q. What are the established synthetic routes for Synphos, and how do reaction conditions influence enantiomeric purity?

this compound is synthesized via asymmetric catalysis, with enantiomeric purity dependent on chiral auxiliaries and reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Key characterization methods include chiral HPLC and P NMR spectroscopy to confirm stereochemical integrity . Experimental protocols for reproducibility require strict control of inert atmospheres (argon/glovebox) due to air sensitivity .

Q. How is this compound characterized structurally and functionally in catalytic applications?

X-ray crystallography confirms its atropisomeric geometry, while P NMR and cyclic voltammetry (e.g., ) provide insights into electronic properties . Functional validation involves benchmarking in asymmetric hydrogenation, where enantiomeric excess (ee) is quantified via GC/MS or chiral columns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as an organophosphine ligand with no established OSHA exposure limits. Handling requires PPE (gloves, goggles) and procedures to mitigate flammability and air/moisture sensitivity, as outlined in its MSDS . Waste disposal must adhere to organophosphorus compound regulations .

Advanced Research Questions

Q. How do electrochemical properties of this compound-metal complexes (e.g., Pd(dba)) correlate with catalytic activity in cross-coupling reactions?

Cyclic voltammetry data ( for (this compound)Pd(dba)) reveal redox behavior that influences oxidative addition/reductive elimination kinetics. Comparative studies with ligands like Xantphos () highlight this compound’ superior stability in high-potential environments . Methodological rigor requires normalizing turnover frequencies (TOF) to ligand concentration and metal loading .

Q. What experimental strategies resolve contradictions in enantioselectivity data for this compound across different substrates?

Discrepancies arise from substrate steric/electronic effects and solvent polarity. A systematic approach involves:

- Substrate scope analysis : Categorizing substrates by electronic (Hammett σ) and steric (Tolman cone angle) parameters.

- Solvent screening : Testing polar aprotic (e.g., DMF) vs. nonpolar (toluene) solvents to isolate dielectric effects.

- Statistical modeling : Multivariate regression to identify dominant factors affecting ee .

Q. How can computational methods (DFT, MD) guide the design of this compound derivatives for improved catalytic efficiency?

Density functional theory (DFT) models predict transition-state geometries and activation barriers, while molecular dynamics (MD) simulate ligand-substrate interactions in solution. For example, modifying this compound’ benzo[d]oxazine rings with electron-withdrawing groups (e.g., -CF) can enhance metal-ligand cooperativity, as validated by F NMR and kinetic studies .

Q. What are the limitations of this compound in large-scale asymmetric catalysis, and how can reactor design mitigate them?

Challenges include ligand degradation under prolonged heating and scalability of air-sensitive reactions. Flow chemistry systems with in-line purification (e.g., scavenger columns) improve reproducibility, while continuous hydrogenation reactors reduce catalyst leaching .

Methodological Resources

- Data Reproducibility : Follow Beilstein Journal guidelines for detailed experimental sections, including raw data (NMR spectra, HPLC chromatograms) in supplementary materials .

- Literature Synthesis : Use Scopus and PICO frameworks (Population: Catalytic Systems; Intervention: this compound; Comparison: Other ligands; Outcomes: ee, TOF) to structure systematic reviews .

- Conflict Resolution : Apply the Bradford Hill criteria to assess causality in contradictory data, emphasizing dose-response relationships and mechanistic plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.